methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate is a chemical compound with a unique structure that includes a piperidine ring and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate typically involves the reaction of 4-oxopiperidine with 2-methylpropanoic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production while maintaining consistency and quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the piperidine ring plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanoic acid: Similar structure but lacks the piperidine ring.
4-Oxopiperidine: Contains the piperidine ring but lacks the ester group.
2-Methyl-2-(4-hydroxypiperidin-1-yl)propionic acid: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate is unique due to the combination of the piperidine ring and the methyl ester group, which imparts specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 2-methyl-2-(4-oxopiperidin-1-yl)propanoate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,9(13)14-3)11-6-4-8(12)5-7-11/h4-7H2,1-3H3 |
InChI Key |
FFMXCDBBUJPHHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)N1CCC(=O)CC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.